Difluoromaleic anhydride

Vue d'ensemble

Description

Difluoromaleic anhydride is a fluorinated surfactant that can be used as a cationic surfactant . It has been studied for its ability to reduce the surface tension of water and increase the wetting properties of surfaces .

Synthesis Analysis

Difluoromaleic anhydride can be produced by reacting sulfur trioxide with a fluorinated precursor . A life cycle assessment of two bio-based routes for the production of maleic anhydride has been proposed: from butanol (bio-ButOH MA) and furfural (bio-Furf MA) .Molecular Structure Analysis

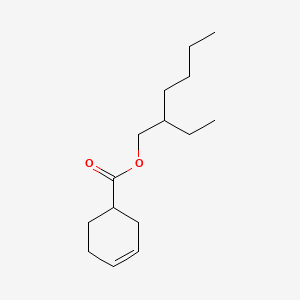

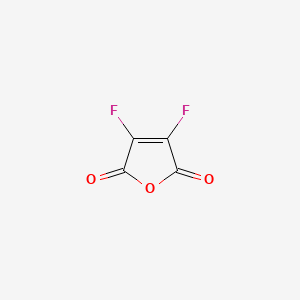

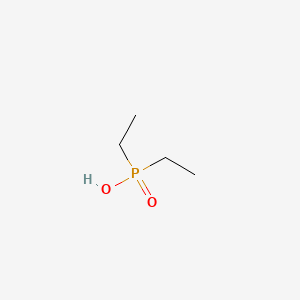

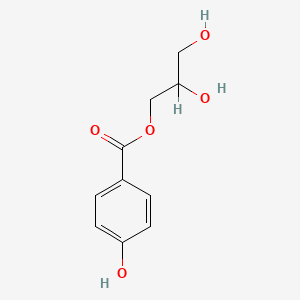

Difluoromaleic anhydride contains a total of 9 bonds; 9 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of Difluoromaleic anhydride have been created .Chemical Reactions Analysis

The rich chemistry that maleic anhydride can participate in makes it a quintessential building block for a variety of small and polymeric molecules . This activated double bond allows it to take part in Michael reactions, electrophilic addition, formation of Diels–Alder adducts, alkylation and acylation reactions, sulfonation, halogenations, reduction, photodimerization, hydroformylation, or free-radical polymerization reactions to generate poly-anhydride copolymers .Physical And Chemical Properties Analysis

The bond angles and bond lengths for maleic anhydride are depicted in Fig. 2.1, and this results in a very compact and particularly planar structure . The anhydride bond lengths are typical of anhydrides like acetic anhydride .Applications De Recherche Scientifique

-

Coatings, Adhesives and Printing

- Application : Maleic Anhydride is widely used in coating technology, from automotive and architectural coatings to antimicrobial and anti-adhesive coatings .

- Method : Most coatings are comprised of several key components, including pigments, binders, rheology modifiers, dispersants, and biocides . Maleic Anhydride chemistry is utilized in many of these components.

- Results : The mass production capabilities coupled with a broad synthetic platform have powered Maleic Anhydride to an incredibly diverse range of commercial applications .

-

Controlled Color and Fluorescence

- Application : The study discusses the duality of bases toward controlled color and fluorescence .

- Method : The research involves comprehensive spectroscopic analysis and theoretical calculations .

- Results : The study reveals that the pivotal roles of the base’s basicity and nucleophilicity specifically allow us to achieve controlled durations of color change and turn-on fluorescence .

-

- Application : Maleic Anhydride is used in the production of plastics and resins .

- Method : It is produced industrially on a large scale for applications in coatings and polymers .

- Results : The mass production capabilities coupled with a broad synthetic platform have powered Maleic Anhydride to an incredibly diverse range of commercial applications .

-

- Application : There are many functional uses for Maleic Anhydride in printing applications .

- Method : Beyond purely monolithic requirements, such as adhesion, flexibility, and viscosity, are often found more subtle necessities, such as color, color stability, reactivity/cure speed, and compositional versatility .

- Results : The use of Maleic Anhydride in these applications has led to improved performance and versatility .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4-difluorofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F2O3/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTLWXJLPNCYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)OC1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985509 | |

| Record name | 3,4-Difluorofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Difluoromaleic anhydride | |

CAS RN |

669-78-3 | |

| Record name | 2,5-Furandione, difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorofuran-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)